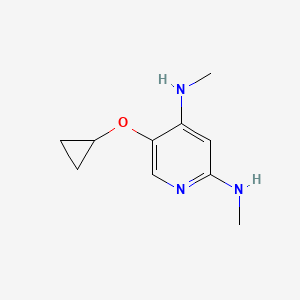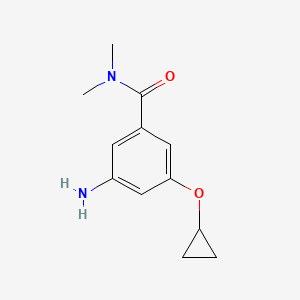
(11-Methoxymethoxyundecyl)trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11-Methoxymethoxyundecyl)trimethoxysilane is an organosilicon compound that belongs to the family of silane coupling agents. These agents are known for their ability to form strong bonds between organic and inorganic materials, making them valuable in various industrial applications. The compound is characterized by its long alkyl chain and multiple methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11-Methoxymethoxyundecyl)trimethoxysilane typically involves the reaction of undecyl alcohol with methoxymethyl chloride in the presence of a base to form the intermediate (11-Methoxymethoxyundecyl)chloride. This intermediate is then reacted with trimethoxysilane under controlled conditions to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane groups.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process also involves rigorous purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: (11-Methoxymethoxyundecyl)trimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of acidic or basic catalysts.
Condensation: Often facilitated by heating or the use of dehydrating agents.
Substitution: Requires specific reagents depending on the desired functional group.
Major Products Formed:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Formation of functionalized silanes with various organic groups.
Scientific Research Applications
(11-Methoxymethoxyundecyl)trimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic fillers.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of advanced materials such as composites, coatings, and adhesives.
Mechanism of Action
The primary mechanism of action of (11-Methoxymethoxyundecyl)trimethoxysilane involves the hydrolysis of its methoxy groups to form silanol groups. These silanol groups can then condense to form siloxane bonds, creating a strong adhesive interface between organic and inorganic materials. The long alkyl chain provides hydrophobic properties, enhancing the compound’s ability to repel water and improve the durability of the bonded materials.
Comparison with Similar Compounds
- (3-Mercaptopropyl)trimethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidoxypropyl)trimethoxysilane
Comparison:
- (3-Mercaptopropyl)trimethoxysilane: Contains a thiol group, making it useful for binding to metals.
- (3-Aminopropyl)trimethoxysilane: Contains an amino group, which enhances its reactivity with various organic compounds.
- (3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group, providing strong adhesion and chemical resistance.
Uniqueness: (11-Methoxymethoxyundecyl)trimethoxysilane is unique due to its long alkyl chain and multiple methoxy groups, which provide a combination of hydrophobicity and reactivity. This makes it particularly effective in applications requiring durable and water-resistant bonds.
Properties
Molecular Formula |
C16H36O5Si |
|---|---|
Molecular Weight |
336.54 g/mol |
IUPAC Name |
trimethoxy-[11-(methoxymethoxy)undecyl]silane |
InChI |
InChI=1S/C16H36O5Si/c1-17-16-21-14-12-10-8-6-5-7-9-11-13-15-22(18-2,19-3)20-4/h5-16H2,1-4H3 |
InChI Key |
OBXIFDQXSUCIMX-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCCCCCCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















